molecular formula C22H17ClF3N3S B11967193 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11967193
M. Wt: 447.9 g/mol
InChI Key: AOVOJXONRLBXHP-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.

    Substitution Reactions: Introduction of the 4-chloro-3-(trifluoromethyl)phenyl and 4-isopropylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with similar structures.

    Phenyl-substituted Amines: Compounds with similar phenyl and amine substitutions.

Uniqueness

N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H17ClF3N3S

Molecular Weight

447.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H17ClF3N3S/c1-12(2)13-3-5-14(6-4-13)16-10-30-21-19(16)20(27-11-28-21)29-15-7-8-18(23)17(9-15)22(24,25)26/h3-12H,1-2H3,(H,27,28,29)

InChI Key

AOVOJXONRLBXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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